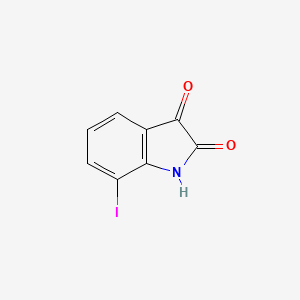

7-Iodoindoline-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-iodo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGIFVDILDEIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398722 | |

| Record name | 7-Iodoindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-78-3 | |

| Record name | 7-Iodoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodoindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Iodoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Iodoindoline-2,3-dione

Introduction: The Significance of Isatin Scaffolds in Modern Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of pharmacologically active agents.[1][2] First isolated in 1841 through the oxidation of indigo, isatin's versatile structure has captivated chemists for over a century.[3] The isatin core is a privileged scaffold in medicinal chemistry, appearing in molecules with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4] Halogenated derivatives, in particular, have demonstrated significant potential in modulating the electronic and lipophilic properties of lead compounds, thereby enhancing their therapeutic efficacy.[1]

7-Iodoindoline-2,3-dione, also known as 7-iodoisatin, is a key intermediate in the development of novel therapeutics.[5] The introduction of an iodine atom at the 7-position of the isatin ring provides a handle for further functionalization through various cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.[6] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the underlying chemical principles and practical laboratory procedures.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through the electrophilic iodination of indoline-2,3-dione (isatin). This reaction leverages the electron-rich nature of the aromatic ring of the isatin scaffold.

Core Reaction and Mechanistic Insight

The direct iodination of isatin is typically performed using an iodinating agent in the presence of an acid catalyst. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity and high yield.

Diagram 1: General Synthesis Pathway

Caption: General workflow for the synthesis of this compound.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the iodinating agent, generating a more potent electrophile. This electrophile is then attacked by the electron-rich benzene ring of the isatin molecule. The position of substitution is directed by the existing functional groups on the isatin ring.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

Indoline-2,3-dione (Isatin)

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid (glacial)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline-2,3-dione in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine followed by a catalytic amount of periodic acid. Slowly add concentrated sulfuric acid dropwise. The addition of sulfuric acid is exothermic and should be done with caution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water. A precipitate of the crude product will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₄INO₂[7] |

| Molecular Weight | 273.03 g/mol [7] |

| Appearance | Orange to red crystalline solid |

| Melting Point | 268-272 °C |

| CAS Number | 20780-78-3[8] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Diagram 2: Characterization Workflow

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 7-IODO-INDOLE-2,3-DIONE | 20780-78-3 [chemicalbook.com]

Spectroscopic Characterization of 7-Iodoindoline-2,3-dione: A Technical Guide

Introduction

7-Iodoindoline-2,3-dione, commonly known as 7-iodoisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a halogen atom, such as iodine, at the 7-position of the aromatic ring can significantly modulate the compound's physicochemical properties and biological activity, making 7-iodoisatin a valuable intermediate in drug discovery and organic synthesis.[2]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. This document is intended for researchers, chemists, and quality control professionals who require a practical framework for the comprehensive characterization of this and similar molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, NMR confirms the substitution pattern of the aromatic ring and the integrity of the isatin core.

Principles of Structural Elucidation by NMR

The isatin core has a unique electronic structure. The electron-withdrawing effects of the two carbonyl groups (at C2 and C3) and the influence of the fused aromatic ring create a distinct set of chemical shifts for the aromatic protons and carbons. The introduction of a large, electron-rich iodine atom at the C7 position further perturbs these electronic environments through inductive and resonance effects, leading to a predictable pattern in the NMR spectra.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at C4, C5, and C6. Their chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) provide definitive evidence of their connectivity and relative positions. The N-H proton of the lactam will typically appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (C2 and C3) are highly characteristic and appear far downfield. The iodine-bearing carbon (C7) will exhibit a significantly shifted signal due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample. For ¹³C NMR, a higher concentration (30-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Select an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds, including isatins. It also shifts the exchangeable N-H proton signal to a less crowded region of the spectrum.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. The solution height should be approximately 4-5 cm.[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.

-

Wipe the tube clean and insert it into the NMR spectrometer's magnet.

-

Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent (e.g., DMSO-d₆).

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the spectral lines and improves resolution. This can be performed manually or automatically.

-

Tuning and Matching: Tune the probe to the desired nucleus (¹H or ¹³C) to maximize signal transmission and reception.

-

Acquisition: Acquire the spectrum using standard pulse programs (e.g., 'zg30' for a simple ¹H spectrum). Key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse program is standard to produce a spectrum of singlets.

-

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| Aromatic | ~7.70 | Doublet (d) | J ≈ 7.8 Hz | H-4 |

| Aromatic | ~7.55 | Doublet (d) | J ≈ 7.5 Hz | H-6 |

| Aromatic | ~7.05 | Triplet (t) | J ≈ 7.6 Hz | H-5 |

| Amide | ~11.5 | Singlet (s) | - | N-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl | ~183 | C-3 | ||

| Carbonyl | ~159 | C-2 | ||

| Aromatic | ~152 | C-7a | ||

| Aromatic | ~142 | C-4 | ||

| Aromatic | ~125 | C-6 | ||

| Aromatic | ~123 | C-5 | ||

| Aromatic | ~118 | C-3a | ||

| Aromatic | ~85 | C-7 (Iodo-substituted) |

Rationale for Predictions: The chemical shifts are estimated from known data for isatin and its derivatives. The proton at C4 is expected to be the most deshielded aromatic proton due to its proximity to the C3-carbonyl group. The proton at C5 will appear as a triplet due to coupling with both H4 and H6. The C7 carbon bearing the iodine is predicted to be significantly shielded (shifted upfield) due to the heavy atom effect.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the N-H group, the two distinct carbonyl groups, and the aromatic ring system.

Principles of Functional Group Identification by IR

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The frequency of absorption is characteristic of the bond type and its environment. In 7-iodoisatin, the key diagnostic absorptions are:

-

N-H Stretch: The lactam N-H bond will produce a moderate to sharp absorption band.

-

C=O Stretches: The ketone (C3=O) and lactam (C2=O) carbonyl groups are electronically distinct and will give rise to two strong, sharp absorption bands at slightly different frequencies.

-

C=C Aromatic Stretches: The benzene ring will show several sharp bands in the 1600-1450 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine bond vibration occurs in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.

Experimental Protocol for FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, convenient method for analyzing solid samples directly with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

After analysis, raise the press arm, and carefully clean the sample powder from the crystal surface using a soft tissue and solvent.

-

Expected IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound based on established IR correlation tables and data from isatin itself.

Table 2: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Lactam) | 3300 - 3100 | Medium, Sharp | Indicates the presence of the secondary amide N-H group. |

| C=O Stretch (Ketone, C3) | ~1740 | Strong, Sharp | The C3-ketone is typically at a higher frequency. |

| C=O Stretch (Lactam, C2) | ~1720 | Strong, Sharp | The C2-amide carbonyl is influenced by the adjacent nitrogen. |

| C=C Aromatic Stretches | 1610 - 1450 | Medium-Strong | A series of sharp peaks confirming the aromatic ring. |

| C-H Bending (Aromatic) | 900 - 690 | Medium-Strong | The out-of-plane bending pattern can give clues to the substitution pattern. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides unequivocal confirmation of the molecular weight and, by extension, the elemental composition.

Principles of Molecular Weight Determination by MS

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules without causing them to fragment.[5] This is ideal for determining the molecular weight of a compound. When a solution of the analyte is sprayed into the mass spectrometer, it typically forms protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode). High-resolution mass spectrometry (HRMS) can measure the m/z value with extremely high precision, allowing for the determination of the elemental formula.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (~1-10 µg/mL) in a suitable solvent. A mixture of methanol or acetonitrile with a small amount of water is common.

-

To promote ionization, a trace amount of an acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) is often added to the solution.

-

-

Instrument Setup and Analysis:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

Heated gas is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are measured.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).

-

Expected Mass Spectral Data

The molecular formula for this compound is C₈H₄INO₂. The expected mass spectral data can be precisely calculated.

Table 3: Calculated Mass Data for this compound

| Parameter | Calculated Value | Notes |

| Molecular Formula | C₈H₄INO₂ | - |

| Monoisotopic Mass | 272.9287 g/mol | The mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). This is the mass observed in high-resolution mass spectrometry. |

| Average Molecular Weight | 273.03 g/mol | The weighted average mass of all isotopes of each element.[1] |

| Expected Ion (Positive Mode, ESI-MS) | m/z 273.9360 | Corresponds to the protonated molecule, [C₈H₅INO₂]⁺. |

| Expected Ion (Negative Mode, ESI-MS) | m/z 271.9214 | Corresponds to the deprotonated molecule, [C₈H₃INO₂]⁻. |

A key feature in the mass spectrum will be the isotopic signature. Iodine is monoisotopic (¹²⁷I), so it does not contribute to isotopic complexity. However, the presence of carbon atoms will result in a small M+1 peak (from ¹³C) with an expected relative abundance of approximately 8.8% of the monoisotopic peak.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. The following workflow illustrates this synergistic approach to confirming the identity and purity of a synthesized batch of this compound.

Caption: Integrated workflow for structural verification.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the definitive map of the carbon-hydrogen framework and confirms the specific substitution pattern, IR spectroscopy offers rapid confirmation of the essential functional groups. Finally, mass spectrometry provides unequivocal proof of the molecular weight and elemental formula. By following structured experimental protocols and integrating the data from these three powerful techniques, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific findings.

References

-

Isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2024, July 24). Alwsci. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.

-

Sample Preparation for NMR. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Sample Preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. (2017). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2024). Iraqi Journal of Science. Retrieved from [Link]

Sources

Physical properties of 7-Iodoindoline-2,3-dione

An In-depth Technical Guide to the Physical Properties of 7-Iodoindoline-2,3-dione (7-Iodoisatin)

Abstract

This compound, commonly known as 7-iodoisatin, is a halogenated derivative of the indole family, a class of heterocyclic compounds of profound importance in medicinal chemistry and drug discovery. The strategic placement of an iodine atom at the 7-position of the isatin scaffold imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physical, spectroscopic, and structural properties of this compound, intended for researchers and professionals in drug development. We will delve into its structural characterization, solubility, and synthetic considerations, underpinned by established chemical principles and data from analogous compounds.

Introduction: The Significance of the Isatin Scaffold

The indoline-2,3-dione (isatin) framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Isatins are recognized as key pharmacophores in the development of anticancer, antiviral, and neuroprotective agents. Their mechanism of action often involves the inhibition of critical enzymes, such as kinases and indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[2]

The introduction of a halogen atom, such as iodine, onto the isatin ring system significantly modulates the molecule's electronic properties, lipophilicity, and potential for further chemical modification. Specifically, the iodine atom in 7-iodoisatin can serve as a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This makes 7-iodoisatin a particularly attractive intermediate for creating diverse chemical libraries for high-throughput screening.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Name | 7-Iodo-1H-indole-2,3-dione | - |

| Synonyms | 7-Iodoisatin | [3] |

| CAS Number | 20780-78-3 | [3] |

| Molecular Formula | C₈H₄INO₂ | [3] |

| Molecular Weight | 273.03 g/mol | [3] |

| Appearance | Expected to be a colored solid | - |

| Melting Point | 209 °C | [3] |

| Density | 2.106 g/cm³ (Predicted) | [3] |

| pKa | 8.82 ± 0.20 (Predicted) | [3] |

| Sensitivity | Light Sensitive | [4] |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum of 7-iodoisatin is expected to show signals corresponding to the three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the iodine atom.[5]

-

Aromatic Protons (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in the downfield region. The proton at position 5 will likely be a triplet, coupled to the protons at positions 4 and 6. The protons at positions 4 and 6 will appear as doublets, coupled to the proton at position 5. The exact chemical shifts will depend on the solvent used.

-

N-H Proton (δ ~11.0 ppm): The amide proton is expected to be a broad singlet and will appear significantly downfield due to hydrogen bonding and the deshielding effect of the adjacent carbonyl groups. Its chemical shift can be highly variable depending on the solvent and concentration.

3.1.2 Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.[6][7]

-

Carbonyl Carbons (δ 160-185 ppm): The two carbonyl carbons (C2 and C3) will be the most downfield signals due to the strong deshielding effect of the oxygen atoms.

-

Aromatic Carbons (δ 90-150 ppm): The six carbons of the benzene ring will appear in this range. The carbon bearing the iodine atom (C7) will be significantly shielded and appear further upfield (around 90-100 ppm) due to the heavy atom effect. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-iodoisatin will be dominated by the characteristic absorptions of the N-H and carbonyl groups.[8][9]

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| N-H Stretch | 3200 - 3400 | Broad |

| C=O Stretch (Amide) | ~1745 | Strong, Sharp |

| C=O Stretch (Ketone) | ~1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-I Stretch | 500 - 600 | Weak |

The two distinct carbonyl stretching frequencies are a hallmark of the isatin scaffold.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a strong molecular ion peak at m/z = 273, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: A characteristic fragmentation pattern for isatins is the sequential loss of carbon monoxide (CO) molecules.[10][11] We can predict the following major fragments:

-

m/z 245: [M - CO]⁺

-

m/z 217: [M - 2CO]⁺

-

m/z 127: A peak corresponding to the iodine cation [I]⁺ is also likely to be observed.

-

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and for its formulation in drug delivery systems. Based on the properties of the parent isatin and related iodo-compounds, the following solubility profile is anticipated.[4][12]

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The molecule is largely nonpolar, though the N-H and carbonyl groups can engage in some hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that is excellent for dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. |

| Acetone | Soluble | A polar aprotic solvent that should readily dissolve the compound. |

| Ethanol/Methanol | Slightly soluble | The polarity of the alcohols allows for some solubility, but it may be limited. |

| Dichloromethane | Slightly soluble | A nonpolar solvent, solubility is expected to be moderate. |

| Hexanes/Ether | Poorly soluble | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols

Synthesis of this compound (Sandmeyer Methodology)

The most common and reliable method for the synthesis of substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This multi-step process begins with the corresponding substituted aniline.

Step 1: Synthesis of 2'-Iodoisonitrosoacetanilide

-

In a 500 mL flask, dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of water with vigorous stirring.

-

In a separate beaker, dissolve 2-iodoaniline (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) dropwise.

-

To the aniline solution, add hydroxylamine hydrochloride (0.45 mol) and stir until dissolved.

-

Add the aniline hydrochloride/hydroxylamine solution to the chloral hydrate solution and heat to 100 °C for 1-2 minutes until a precipitate forms.

-

Cool the mixture in an ice bath and filter the solid product. Wash the solid with cold water and dry to yield 2'-iodoisonitrosoacetanilide.

Step 2: Cyclization to this compound

-

Preheat concentrated sulfuric acid (10 volumes per weight of isonitrosoacetanilide) to 50 °C in a flask equipped with a mechanical stirrer.

-

Slowly add the 2'-iodoisonitrosoacetanilide from Step 1 in small portions, maintaining the temperature between 65-75 °C.

-

After the addition is complete, heat the mixture to 80 °C for 15 minutes.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain pure this compound.

Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized final product can be visualized with the following workflow diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Trustworthiness and Self-Validation

The described synthetic protocol is a well-established method in organic chemistry for producing isatin derivatives. The purity and identity of the final compound are validated through a suite of orthogonal analytical techniques:

-

Melting Point: A sharp and consistent melting point is a primary indicator of purity.

-

NMR Spectroscopy: Confirms the specific arrangement of atoms and the absence of impurities with proton or carbon signals.

-

IR Spectroscopy: Verifies the presence of the key functional groups.

-

Mass Spectrometry: Confirms the molecular weight and provides structural information through fragmentation patterns.

Agreement across all these analytical methods provides a high degree of confidence in the identity and purity of the synthesized this compound.

References

-

Sumpter, W. C., & Amundsen, L. (1932). THE PREPARATION OF 5,7-DI-IODOISATIN. Journal of the American Chemical Society, 54(5), 1917–1918. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]

-

Request PDF. Synthesis of Isatin Derivatives under Metal Free Conditions Using Hypervalent Iodine. Available at: [Link]

-

ResearchGate. Previous methods for isatin synthesis. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

The Royal Society of Chemistry. 1H and 13C chemical shifts of studied species Artemisinin 1H NMR (CD3OD, 700 MHz) δ 0.99 (3H, d, J= 6.2 Hz, 6-CH3), 1.16 (3H, d. Available at: [Link]

-

PubChem. 5-Iodoisatin. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

-

ResearchGate. The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. Available at: [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

-

ResearchGate. Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Available at: [Link]

-

ResearchGate. A Simple, Two-Step Synthesis of 3-Iodoindoles. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of 1-iodopropane. Available at: [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]

-

ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione. Available at: [Link]

-

OUCI. A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Available at: [Link]

- Google Patents. Processes for production of indole compounds.

-

YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]

-

ResearchGate. 13 C-NMR spectral data (ppm) for selected compounds. Available at: [Link]

-

PubMed. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Available at: [Link]

-

ResearchGate. The First One-Pot Synthesis of l-7-Iodotryptophan from 7-Iodoindole and Serine, and an Improved Synthesis of Other l-7-Halotryptophans. Available at: [Link]

-

Weebly. Isatin synthesis pdf. Available at: [Link]

-

NIST WebBook. Indole-2,3-dione, 1-phenyl-. Available at: [Link]

-

NIST WebBook. Indole. Available at: [Link]

-

CAS Common Chemistry. Indole. Available at: [Link]

-

ResearchGate. Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-IODO-INDOLE-2,3-DIONE | 20780-78-3 [chemicalbook.com]

- 4. 5-IODOISATIN | 20780-76-1 [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 7-Iodoindoline-2,3-dione: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 7-Iodoindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold. As a senior application scientist, this document moves beyond a simple data sheet to offer insights into its synthesis, chemical utility, and strategic applications in medicinal chemistry, grounded in established scientific principles.

Core Molecular Profile

This compound, also known as 7-Iodoisatin, is a synthetically valuable building block. The indole-2,3-dione (isatin) core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of an iodine atom at the 7-position significantly enhances its utility, providing a reactive handle for further molecular elaboration and influencing the compound's overall physicochemical properties.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 20780-78-3 | [3][4][5] |

| Molecular Formula | C₈H₄INO₂ | [3][5] |

| Molecular Weight | 273.03 g/mol | [5][6] |

| Melting Point | 209°C | [5] |

| Appearance | Off-white to yellow or orange solid | Inferred from typical isatin derivatives |

| Purity | Typically >95-98% (HPLC) | [5][6] |

| InChI Key | RLGIFVDILDEIHL-UHFFFAOYSA-N | [6] |

| SMILES | O=C1C2=C(NC1=O)C=CC=C2I | Inferred from structure |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through electrophilic iodination of an indole-based precursor. The choice of starting material and iodinating agent is critical for achieving regioselectivity and high yield.

A common and effective approach involves the cyclization of a suitably substituted aniline derivative. This method offers precise control over the substituent placement on the aromatic ring.

Illustrative Synthetic Workflow

Caption: Generalized Sandmeyer-based Isatin Synthesis for 7-Iodoindione.

Causality in Experimental Design

-

Starting Material Selection: Beginning with an ortho-substituted aniline (like 2-amino-3-iodobenzoic acid) ensures the iodine is pre-positioned correctly, preventing the formation of other regioisomers that would occur if one were to directly iodinate isatin itself.

-

Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt. In this context, it sets the stage for the subsequent cyclization.

-

Cyclization with Sulfuric Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the intermediate, facilitating the intramolecular electrophilic aromatic substitution (cyclization) to form the five-membered pyrrole ring, followed by dehydration to yield the final dione product.

Representative Experimental Protocol

This protocol is a representative synthesis adapted from established methods for isatin synthesis.

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve hydroxylamine hydrochloride in water.

-

Add a solution of chloral hydrate in water.

-

Slowly add a solution of 2-amino-3-iodobenzoic acid dissolved in aqueous HCl while maintaining the temperature below 10°C with an ice bath.

-

Stir the reaction mixture vigorously for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

-

Cyclization to this compound:

-

Carefully and slowly add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid (e.g., 70-80°C) with vigorous stirring. Control the rate of addition to manage the exothermic reaction.

-

After the addition is complete, continue heating and stirring for approximately 1 hour or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

The crude this compound will precipitate. Collect the solid by filtration.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

-

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.

The Strategic Importance of the Iodine Atom

-

Handle for Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making it an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the straightforward introduction of aryl, alkyl, or alkynyl groups at the 7-position, enabling the exploration of a vast chemical space.

-

Modulator of Pharmacokinetics: Halogen atoms, particularly iodine, can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

-

Heavy Atom for Crystallography: The presence of a heavy iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the structural determination of the compound bound to its biological target.

Therapeutic Targeting and Scaffold Hopping

The isatin core is a known inhibitor of various enzymes, and its derivatives are actively investigated in multiple therapeutic areas.[7]

-

Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket. The isatin scaffold can mimic this interaction, and modifications at the N1, C5, and C7 positions are used to achieve potency and selectivity.

-

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: IDO1 is a critical enzyme in cancer immune evasion.[8] Overexpression in the tumor microenvironment leads to immune suppression.[9] Several indole-based structures, including derivatives of the indoline-2,3-dione scaffold, have been developed as IDO1 inhibitors to restore anti-tumor immunity.[8][9][10]

Logical Workflow in a Drug Discovery Campaign

Caption: Role of this compound as a starting point in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[11][12]

GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[5][11] |

| Hazard | H319 | Causes serious eye irritation.[5][11] |

| Precaution | P264 | Wash skin thoroughly after handling. |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Precaution | P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| Precaution | P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[12]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. The compound is noted to be light-sensitive.[5] Recommended storage temperature is often 2-8°C.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

-

Spill & Disposal: In case of a spill, avoid generating dust.[11] Absorb with an inert material and place in a suitable container for chemical waste disposal according to local regulations.

Conclusion

This compound is more than a catalog chemical; it is a potent and versatile tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with the strategic reactivity of the iodine substituent, make it an invaluable starting point for the synthesis of compound libraries targeting a range of diseases. Understanding the causality behind its synthesis and the logic of its application in drug discovery workflows empowers researchers to leverage this scaffold to its full potential in the quest for novel therapeutics.

References

-

Arctom. (n.d.). CAS NO. 20780-78-3 | this compound. Retrieved from

-

R&D Mate. (n.d.). 7-Iodo-indole-2,3-dione. Retrieved from

-

ChemicalBook. (2022-12-30). 7-IODO-INDOLE-2,3-DIONE | 20780-78-3. Retrieved from

-

Chemical-Suppliers. (n.d.). Your Inquiry on 7-Iodo-Indole-2,3-Dione. Retrieved from

-

Sigma-Aldrich. (2025-10-16). SAFETY DATA SHEET. Retrieved from

-

CymitQuimica. (2024-12-19). Safety Data Sheet. Retrieved from

-

Fisher Scientific. (2024-03-29). SAFETY DATA SHEET. Retrieved from

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from

-

CymitQuimica. (n.d.). This compound. Retrieved from

-

BLD Pharm. (n.d.). 20780-77-2|6-Iodoindoline-2,3-dione. Retrieved from

-

ResearchGate. (2016-05-05). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Retrieved from

-

Engineered Science Publisher. (n.d.). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Retrieved from

-

MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from

-

ECHEMI. (n.d.). 7-(Trifluoromethyl)indoline-2,3-dione | 391-12-8. Retrieved from

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from

- PubMed. (2020-02-15). Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from

-

PMC. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from

- PubMed. (n.d.). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor.

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. rndmate.com [rndmate.com]

- 5. 7-IODO-INDOLE-2,3-DIONE | 20780-78-3 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. espublisher.com [espublisher.com]

- 9. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

The Ascendancy of 7-Substituted Isatins: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, a privileged heterocyclic scaffold, has captivated the attention of medicinal chemists for over a century. While modifications at various positions of the isatin ring have yielded a plethora of biologically active compounds, substitutions at the 7-position have emerged as a particularly fruitful avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 7-substituted isatins. We delve into the nuances of classical and modern synthetic methodologies, offering detailed experimental protocols and an analysis of the causal factors influencing regioselectivity. Furthermore, this guide explores the rich pharmacology of 7-substituted isatins, with a focus on their anticancer, antibacterial, and antiviral activities. Through a critical examination of structure-activity relationships (SAR), we illuminate the profound impact of the 7-substituent on the biological profile of these versatile molecules.

Introduction: The Isatin Core and the Strategic Importance of the 7-Position

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo.[1] Its unique structural features, including a reactive C3-keto group and an acidic N-H proton, have rendered it a versatile building block in organic synthesis. The isatin scaffold is a common motif in numerous natural products and has been extensively utilized in the generation of diverse compound libraries for drug discovery.[2][3]

The aromatic ring of isatin offers multiple sites for substitution (positions 4, 5, 6, and 7), each influencing the molecule's physicochemical properties and biological activity in distinct ways. The 7-position, in particular, has garnered significant interest. Its proximity to the pyrrole ring and the C1-position allows for steric and electronic modulations that can profoundly impact molecular conformation and interactions with biological targets. The introduction of substituents at this position has been shown to be a critical determinant for a range of pharmacological activities.[4][5]

This guide will navigate the historical landscape of 7-substituted isatins, from their initial explorations to their current status as promising therapeutic leads.

Historical Perspective and the Evolution of Synthetic Strategies

The journey to efficiently and selectively synthesize 7-substituted isatins is intrinsically linked to the development of isatin synthesis itself. Early methods were often harsh and lacked regiochemical control, posing significant challenges for the preparation of specifically substituted analogs.

Classical Approaches and Their Limitations

The foundational methods for isatin synthesis, while groundbreaking for their time, presented considerable hurdles for the regioselective synthesis of 7-substituted derivatives.

-

The Sandmeyer Isatin Synthesis: First described in the early 20th century, this method involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in strong acid.[2][6] For the synthesis of 7-substituted isatins, this would require a 2-substituted aniline as the starting material. However, the harsh acidic conditions of the cyclization step are often incompatible with sensitive functional groups, and the synthesis of the required substituted anilines can be non-trivial.

-

The Stolle Synthesis: This approach utilizes the reaction of an aniline with oxalyl chloride to form an intermediate chlorooxalylanilide, which is then cyclized using a Lewis acid.[1] While effective for some substituted anilines, the Stolle synthesis can also suffer from a lack of regioselectivity when using meta-substituted anilines, leading to mixtures of 4- and 6-substituted isatins.[6]

-

The Gassman Synthesis: This method involves the reaction of an aniline with tert-butyl hypochlorite to form an N-chloroaniline, which then reacts with a β-keto ester. While offering an alternative route, it also faces challenges with regioselectivity for certain substitution patterns.[7]

The primary limitation of these classical methods lies in their reliance on electrophilic aromatic substitution for the key cyclization step. With meta-substituted anilines, this often leads to a mixture of regioisomers, making the isolation of the desired 7-substituted isatin a significant challenge.

The Dawn of Regioselective Syntheses

The demand for structurally defined isatin derivatives for pharmacological screening spurred the development of more sophisticated and regioselective synthetic strategies. A significant breakthrough came with methods that exploited directed ortho-metalation.

One of the pivotal developments was the Hewawasam and Meanwell method , which involves the directed ortho-lithiation of N-protected anilines.[6] By using a directing group (e.g., a pivaloyl group), lithiation can be selectively achieved at the 2-position of the aniline ring. Subsequent reaction with an oxalate ester and cyclization provides a reliable route to 4- and, by extension, 7-substituted isatins, depending on the starting aniline. This approach offered a significant advantage in terms of predictable regiochemical control.[6]

Modern Synthetic Methodologies for 7-Substituted Isatins

Contemporary organic synthesis has further expanded the toolkit for accessing 7-substituted isatins with high efficiency and functional group tolerance. These methods often leverage modern catalytic systems and novel reaction pathways.

Synthesis of 7-Halo-Isatins

Halogenated isatins, particularly those with a halogen at the 7-position, have proven to be valuable intermediates and possess significant biological activity.[4][8]

Experimental Protocol: Synthesis of 7-Bromoisatin (Adapting Unsubstituted Isatin Synthesis) [8]

This protocol adapts a known procedure for the synthesis of isatin, starting from 2-bromoaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-bromophenyl)acetamide

-

In a 500 mL round-bottom flask, dissolve 10.0 g of 2-bromoaniline in 100 mL of water containing 5 mL of concentrated hydrochloric acid.

-

To this solution, add a solution of 12.0 g of chloral hydrate in 50 mL of water, followed by a solution of 15.0 g of hydroxylamine hydrochloride in 50 mL of water.

-

Heat the mixture in a water bath at 60-70 °C for 1-2 hours, during which a crystalline product should precipitate.

-

Cool the reaction mixture in an ice bath and collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry to afford the isonitrosoacetanilide intermediate.

Step 2: Cyclization to 7-Bromoisatin

-

Carefully add the dried isonitrosoacetanilide from Step 1 in small portions to 50 mL of pre-heated (70-80 °C) concentrated sulfuric acid with stirring.

-

After the addition is complete, heat the mixture to 90 °C for 10-15 minutes.

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

-

The 7-bromoisatin will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Causality: The use of 2-bromoaniline as the starting material directs the cyclization to exclusively form the 7-bromo-substituted isatin. The strong acid facilitates the electrophilic aromatic substitution reaction, leading to the formation of the five-membered ring.

Synthesis of 7-Alkyl and 7-Alkoxy-Isatins

The synthesis of 7-alkyl and 7-alkoxy isatins often requires the corresponding 2-substituted anilines as starting materials for classical methods or the application of modern cross-coupling strategies on a pre-formed 7-halo-isatin.

Experimental Protocol: Synthesis of 1-Alkyl-7-azaisatins [9][10]

This protocol describes a facile synthesis of 1-alkyl-7-azaisatins, which are isatin analogs containing a nitrogen atom in the benzene ring.

Step 1: N-Alkylation of 7-Azaindole

-

To a solution of 7-azaindole (1.0 eq) in dimethylacetamide, add sodium hydride (1.1 eq) under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by chromatography to yield the 1-alkyl-7-azaindole.

Step 2: Oxidation to 1-Alkyl-7-azaisatin

-

To a solution of the 1-alkyl-7-azaindole (1.0 eq) in dichloromethane, add bromine (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, add a solution of N-bromosuccinimide (NBS) (2.1 eq) in dimethyl sulfoxide (DMSO).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 1-alkyl-7-azaisatin.

Causality: The initial N-alkylation of 7-azaindole provides the necessary precursor. The subsequent bromination and oxidation with the NBS/DMSO reagent system selectively oxidizes the 2- and 3-positions of the indole ring to form the isatin core.

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic strategies for 7-substituted isatins.

Sources

- 1. biomedres.us [biomedres.us]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 9. A Facile Synthesis of 1-Alkyl-7-azaisatins (2000) | Jiro Tatsugi | 9 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Halogenated Indoline-2,3-diones: Theoretical and Computational Frameworks for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The introduction of halogen atoms onto the isatin core is a cornerstone of modern drug design, profoundly influencing the molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides an in-depth technical exploration of halogenated indoline-2,3-diones, with a specific focus on the 7-position, exemplified by 7-Iodoindoline-2,3-dione. We synthesize field-proven insights with theoretical principles, detailing the strategic rationale behind synthetic pathways, advanced spectroscopic characterization, and the application of powerful computational tools like Density Functional Theory (DFT) and molecular docking to predict and rationalize biological activity. This document serves as a comprehensive resource for researchers aiming to harness the potential of this versatile molecular architecture.

The Strategic Importance of Halogenation at the C7 Position

The benzene ring of the indoline-2,3-dione scaffold offers multiple sites for substitution. While the C5 position is most electronically activated and commonly substituted, modification at the C7 position offers unique strategic advantages in drug design. The C7 position is located in close proximity to the N1-hydrogen and the C2-carbonyl group, allowing for intramolecular interactions that can influence the planarity and conformational rigidity of the entire scaffold.

Introducing a bulky and lipophilic atom like iodine at the C7 position can achieve several key objectives:

-

Enhanced Target Affinity: The iodine atom can act as a powerful halogen bond donor, forming specific, directional interactions with electron-rich pockets in a biological target, such as a protein's active site.

-

Modulated Lipophilicity: Halogenation systematically increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[2]

-

Metabolic Blocking: A substituent at C7 can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), preventing undesirable oxidative metabolism at that position and thereby increasing the compound's half-life.

-

Fine-Tuning of Electronic Properties: The electron-withdrawing nature of halogens alters the electron distribution across the aromatic system, which can modulate the acidity of the N1-proton and the reactivity of the C3-carbonyl, a key site for derivatization.

The following workflow outlines the integrated approach to studying a target molecule like this compound, from its synthesis to its potential as a drug lead.

Synthesis and Purification

The synthesis of substituted isatins most commonly relies on the Sandmeyer isonitrosoacetanilide isatin synthesis or variations thereof. This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid.[3]

Experimental Protocol: Synthesis of 7-Halogenated Isatins (Representative)

Step 1: Synthesis of N-(2-Iodophenyl)-2-hydroxyimino-acetamide (Intermediate)

-

In a 1 L three-necked flask equipped with a mechanical stirrer, dissolve chloral hydrate (0.15 mol) and sodium sulfate (0.8 mol) in 400 mL of deionized water.

-

In a separate beaker, prepare a solution of 2-iodoaniline (0.1 mol) in 100 mL of water and add concentrated hydrochloric acid (0.3 mol) drop-wise with cooling.

-

Add the aniline hydrochloride solution to the flask.

-

Prepare a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of water and add it to the reaction mixture.

-

Heat the mixture under reflux for 1-2 hours. The formation of a crystalline precipitate indicates product formation.

-

Cool the mixture to room temperature, filter the solid product, wash thoroughly with cold water, and dry to yield the isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

-

Carefully pre-heat concentrated sulfuric acid (10 parts by weight) to 50°C in a flask suitable for strong acids.

-

With vigorous stirring, add the dried N-(2-Iodophenyl)-2-hydroxyimino-acetamide intermediate (1 part by weight) in small portions, maintaining the temperature between 65-75°C.

-

After the addition is complete, heat the mixture to 80°C for 15 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

The precipitated this compound is collected by filtration, washed with copious amounts of cold water until the filtrate is neutral, and then dried.

-

Purification: Recrystallization from ethanol/water or purification via column chromatography on silica gel can be employed to obtain the final product of high purity.[5]

Spectroscopic and Structural Characterization

Unambiguous characterization of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, specific shifts are expected. While experimental data for this exact compound is not published, we can predict the ¹H and ¹³C NMR spectra based on data from analogous halogenated indoles.[6]

| Data Type | Predicted Chemical Shifts (δ, ppm) for this compound | Rationale and Comparison with Analogs |

| ¹H NMR | NH : ~11.0 (broad singlet)H4 : ~7.8 (doublet)H5 : ~7.2 (triplet)H6 : ~7.7 (doublet) | The N-H proton is acidic and deshielded, appearing far downfield. The aromatic protons will form a characteristic three-proton spin system. The heavy iodine atom will induce downfield shifts on adjacent protons (H6) compared to non-halogenated isatin. |

| ¹³C NMR | C2, C3 (Carbonyls): ~184, ~159C7a : ~152C7 (Iodo-substituted): ~95-100Aromatic CHs : ~120-140C3a : ~118 | The carbonyl carbons are highly deshielded. The most significant feature is the C7 carbon directly attached to iodine, which will be shifted significantly upfield due to the heavy atom effect, a hallmark of iodo-substituted aromatics. |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy identifies functional groups, while MS confirms the molecular weight and elemental composition.[7][8]

| Technique | Expected Observations for this compound | Interpretation |

| IR (cm⁻¹) | ~3200 : N-H stretch (broad)~1760 : C=O stretch (amide, C2)~1740 : C=O stretch (ketone, C3)~1610 : C=C stretch (aromatic) | The two distinct carbonyl peaks are characteristic of the isatin core. The broad N-H absorption confirms its presence. |

| MS (ESI) | [M+H]⁺ : m/z 273.94[M+Na]⁺ : m/z 295.92 | The exact mass measurement by High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula (C₈H₄INO₂). The isotopic pattern of iodine would be observable. |

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for this compound has not been reported, data from related structures like 7-methyl-1H-indole-2,3-dione reveal key packing features.[9]

In the crystal lattice, isatin derivatives typically form hydrogen-bonded dimers via the N-H and C2-carbonyl groups.[9] These dimers then stack through π–π interactions between the aromatic rings. The presence of a large iodine atom at the C7 position would be expected to introduce significant halogen bonding (C-I···O) interactions, potentially leading to a more complex and tightly packed crystal structure compared to its lighter halogen analogs.

| Parameter | Representative Data (from 7-Methyl-1H-indole-2,3-dione) [9] | Expected Influence of 7-Iodo Substitution |

| Crystal System | Monoclinic | Dependent on packing, could differ. |

| Space Group | P2₁/n | Dependent on packing, could differ. |

| Key Interactions | N—H⋯O Hydrogen Bondsπ–π Stacking | Halogen bonding (C-I···O) would become a dominant and highly directional interaction, influencing the overall packing motif. |

Theoretical and Computational Studies

In silico methods are indispensable for predicting molecular properties and guiding experimental design. DFT and molecular docking provide insights into electronic structure and potential biological interactions, respectively.[10]

Density Functional Theory (DFT) Calculations

DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and compute electronic properties.[5][11]

-

Optimized Geometry: DFT provides the lowest energy conformation of the molecule, confirming bond lengths and angles that can be compared with experimental X-ray data.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution. For this compound, the map would show negative potential (red) around the carbonyl oxygens (nucleophilic sites) and positive potential (blue) around the N-H proton and, significantly, at the tip of the iodine atom (the "sigma-hole"), confirming its potential as a halogen bond donor.[12]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[13][14] Isatin derivatives are known to inhibit a variety of enzymes, including kinases and indoleamine 2,3-dioxygenase (IDO).[13][15]

Protocol for Molecular Docking:

-

Target Preparation: Obtain the crystal structure of the target protein (e.g., IDO1, PDB ID: 2D0T) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

-

Grid Generation: Define the binding site (active site) on the protein, creating a grid box that encompasses the key amino acid residues.

-

Docking Execution: Use software like AutoDock or Glide to systematically sample conformations of the ligand within the grid box and score them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

-

Analysis: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and, crucially, any halogen bonds formed by the C7-iodine atom. A favorable docking score (highly negative) suggests a strong potential for binding.[16]

Potential Biological Applications and Future Directions

The isatin scaffold is a well-established pharmacophore. Derivatives have shown potent activity in several therapeutic areas.

| Therapeutic Area | Mechanism / Target | Relevance of 7-Iodo Substitution |

| Anticancer | Inhibition of kinases (e.g., CDK2), Indoleamine 2,3-dioxygenase (IDO)[1][13][15] | The iodine atom can form strong halogen bonds with the hinge region of kinases or the heme-coordinating residues in IDO, potentially leading to high potency and selectivity. |

| Antimicrobial | Inhibition of bacterial enzymes like DNA gyrase[14] | Increased lipophilicity can improve penetration through bacterial cell walls. Halogen bonding can enhance binding to the enzyme's active site. 5-iodo isatin derivatives are known to be potent against bacteria and fungi.[14] |

| Antiviral | Inhibition of viral proteases or polymerases | The scaffold can be tailored to fit into specific viral enzyme active sites, with the iodine atom serving as a key anchoring point. |

The true potential of this compound lies in its use as a versatile intermediate. The C-I bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse functional groups at the 7-position, enabling rapid exploration of the structure-activity relationship (SAR) and the development of highly potent and selective drug candidates.

Conclusion

This compound, as a representative of 7-halogenated isatins, embodies a powerful platform for modern medicinal chemistry. While specific experimental data for this molecule remains to be published, a comprehensive understanding of its properties and potential can be achieved by integrating synthetic strategies with advanced analytical and computational methodologies, guided by data from closely related analogs. The strategic placement of an iodine atom at the C7 position offers unique opportunities for exploiting halogen bonding and fine-tuning molecular properties, making this scaffold a highly promising starting point for the discovery of next-generation therapeutics.

References

A consolidated list of references cited in this guide will be provided separately. The in-text citations link to authoritative sources that support the claims and protocols described.

Sources

- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. arcjournals.org [arcjournals.org]

- 8. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. espublisher.com [espublisher.com]

- 11. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Docking studies of new triazole-indole-2,3-dione anticancer drugs. [wisdomlib.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]